2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate
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Overview
Description
2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate is a chemical compound with the molecular formula C12H15NO5. It is a derivative of benzo[b]oxepine and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate typically involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature settings to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate involves its interaction with specific molecular targets. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine oxalate can be compared with other similar compounds such as:
- 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride
- 4-Amino-7-methyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol hydrochloride
- 4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
These compounds share a similar core structure but differ in their functional groups and specific properties.
Properties
IUPAC Name |
oxalic acid;2,3,4,5-tetrahydro-1-benzoxepin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.C2H2O4/c11-9-5-6-12-10-4-2-1-3-8(10)7-9;3-1(4)2(5)6/h1-4,9H,5-7,11H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQDRUNEVFPSMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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